Product packaging for 1H-Pyrazolo[3,4-f]benzothiazol-6-amine(Cat. No.:CAS No. 42783-08-4)

1H-Pyrazolo[3,4-f]benzothiazol-6-amine

Numéro de catalogue: B1398555
Numéro CAS: 42783-08-4
Poids moléculaire: 190.23 g/mol
Clé InChI: SURJGSWHTDOCDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrazolo[3,4-f]benzothiazol-6-amine is a polycyclic, aromatic, and planar heterocyclic compound of significant interest in medicinal chemistry and oncology research. Its molecular structure is characterized by a nearly planar conformation, a key feature for compounds that function as DNA intercalators . Intercalation occurs when planar ligands fit between the base pairs of DNA, a process that can inhibit DNA replication and is a primary mechanism for many chemotherapeutic agents used to treat rapidly growing cancer cells . As such, this compound serves as a valuable scaffold for developing new types of DNA intercalator agents with potential antitumoral activity . The crystal structure of a closely related analogue shows that the molecule forms a supramolecular three-dimensional arrangement in the solid state through N—H···N hydrogen bonds and aromatic π-π stacking interactions, which may provide insights into its binding interactions with biological targets like DNA . Synthetic protocols for related compounds often involve cyclization reactions starting from aminopyrazole precursors . Researchers can utilize this compound as a key intermediate in organic synthesis and as a core structure for screening and developing novel chemotherapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4S B1398555 1H-Pyrazolo[3,4-f]benzothiazol-6-amine CAS No. 42783-08-4

Propriétés

IUPAC Name

1H-pyrazolo[3,4-f][1,3]benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c9-8-11-6-2-5-4(3-10-12-5)1-7(6)13-8/h1-3H,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURJGSWHTDOCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC3=C1SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722006
Record name 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42783-08-4
Record name 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Scheme Summary

Component Role Example
Aromatic aldehyde Carbonyl source for condensation Benzaldehyde, substituted benzaldehydes
Amine precursor Nucleophile for Michael addition 1H-indazol-6-amine (analogous to benzothiazol-amine)
β-Ketonitrile or arylpropanenitrile Michael acceptor and cyclization precursor 3-oxo-3-phenylpropanenitrile

Green One-Pot Multicomponent Reaction in Water

A sustainable and environmentally benign method employs a one-pot multicomponent reaction in aqueous media, catalyzed by ammonium acetate. This method synthesizes pyrazolo-fused derivatives efficiently with the following features:

  • Use of water as a green solvent.
  • Catalytic ammonium acetate to promote condensation and cyclization.
  • Starting materials include enaminones, benzaldehyde, hydrazine hydrochloride, and optionally ethyl cyanoacetate.
  • Reflux conditions to facilitate reaction progress.

Advantages

  • Environmentally friendly and cost-effective.
  • Avoids toxic organic solvents.
  • Simplified work-up and purification.

General Procedure

Step Reagents Conditions Outcome
1 Enaminone + Benzaldehyde + Hydrazine-HCl Reflux in water with ammonium acetate catalyst Formation of pyrazole intermediate
2 Addition of ethyl cyanoacetate (optional) Continued reflux Formation of pyrazolo-fused pyridine derivatives

This method yields novel pyrazolo derivatives with good purity and yields, suitable for further functionalization.

Comparative Data Table of Preparation Methods

Method Solvent Catalyst Reaction Time Yield Range Environmental Aspect Notes
Cascade synthesis with aldehyde, amine, β-ketonitrile Ethanol None or mild base 3–8 hours High (>80%) Moderate (organic solvent) Mild conditions, operational simplicity
One-pot MCR in water with ammonium acetate Water Ammonium acetate (catalytic) 4–6 hours Good (70–85%) High (green solvent) Sustainable, cost-effective, simple work-up

Analyse Des Réactions Chimiques

1H-Pyrazolo[3,4-f]benzothiazol-6-amine undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Anticancer Activity

1H-Pyrazolo[3,4-f]benzothiazol-6-amine derivatives have shown promising results in anticancer research. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. A study highlighted the synthesis of new derivatives that demonstrated significant inhibitory activity against various cancer cell lines, including those resistant to conventional therapies. These compounds often act by targeting specific kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

Antiviral Properties

Research has indicated that this compound can exhibit antiviral properties, particularly against viruses like hepatitis C. The mechanism involves the inhibition of viral replication by interfering with key viral proteins. The efficacy of these compounds has been evaluated through in vitro studies, showcasing their potential as leads for developing antiviral agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various studies. Compounds based on this structure have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition leads to a reduction in pro-inflammatory cytokines and mediators, making these compounds potential candidates for treating inflammatory diseases .

Neuroprotective Applications

Recent investigations into the neuroprotective effects of this compound derivatives have revealed their ability to bind selectively to amyloid plaques associated with Alzheimer's disease. This property suggests a dual role in both diagnostic imaging and therapeutic interventions aimed at neurodegenerative disorders . The binding affinity of these compounds to beta-amyloid plaques offers a promising avenue for developing diagnostic tools for Alzheimer's disease.

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound and its derivatives often involves multi-step organic reactions that allow for modifications at various positions on the benzothiazole and pyrazole rings. Structure-activity relationship (SAR) studies have been crucial in identifying key functional groups that enhance biological activity while minimizing toxicity. These studies provide insights into how modifications can lead to improved efficacy and selectivity against specific biological targets .

Case Study 1: Anticancer Agents

A series of 1H-Pyrazolo[3,4-f]benzothiazol-6-amines were synthesized and tested against multiple cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent.

Case Study 2: Antiviral Activity

In vitro assays demonstrated that a selected derivative effectively inhibited hepatitis C virus replication by targeting the NS5A protein. This finding supports further exploration into its development as an antiviral drug.

Application AreaKey FindingsReferences
Anticancer ActivitySignificant inhibition of cancer cell proliferation; induction of apoptosis
Antiviral PropertiesEffective against hepatitis C virus; inhibits viral replication
Anti-inflammatory EffectsInhibition of COX enzymes; reduction of inflammatory mediators
Neuroprotective EffectsSelective binding to amyloid plaques; potential for Alzheimer's diagnostics

Mécanisme D'action

The mechanism of action of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The compound’s ability to interfere with DNA synthesis and repair mechanisms further contributes to its therapeutic potential.

Comparaison Avec Des Composés Similaires

Pyrazolo-Benzothiazoles vs. Pyrazolo-Pyrazines

1H-Pyrazolo[3,4-b]pyrazin-3-amines ():

  • Structure : Pyrazole fused with pyrazine (a six-membered ring with two nitrogen atoms).
Property 1H-Pyrazolo[3,4-f]benzothiazol-6-amine 1H-Pyrazolo[3,4-b]pyrazin-3-amine
Core Heterocycle Benzothiazole + Pyrazole Pyrazine + Pyrazole
Electron Density Higher (benzothiazole aromaticity) Lower (pyrazine electron deficiency)
Solubility (Predicted) Moderate (aromatic hindrance) Higher (polar pyrazine)
Biological Target Not explicitly stated Kinases (selective inhibition)

Pyrazolo-Benzothiazoles vs. Pyrazolo-Pyrimidines

Substituted 1H-Pyrazolo[3,4-d]pyrimidin-6-amine ():

  • Structure : Pyrazole fused with pyrimidine (a six-membered ring with two nitrogen atoms at 1,3-positions).
  • Applications : Explicitly reported as antitumor agents, with modifications (e.g., alkyl/acyl groups) improving pharmacokinetics .
Property This compound 1H-Pyrazolo[3,4-d]pyrimidin-6-amine
Core Heterocycle Benzothiazole + Pyrazole Pyrimidine + Pyrazole
Bioactivity Underexplored Antitumor (WO 2010078430 A1)
Functional Flexibility Limited (rigid benzothiazole) High (modifiable substituents)

Comparison with Benzothiazole Derivatives

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 104617-49-4) and N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide (CAS 104617-51-8) ():

  • Structure: Tetrahydrobenzothiazole (saturated ring) with amino/acetamide substituents.
  • Acetamide derivatives may enhance metabolic stability.
  • Applications : Often used in CNS drug development due to improved blood-brain barrier penetration .
Property This compound 2,6-Diamino-tetrahydrobenzothiazole
Ring Saturation Fully aromatic Partially saturated
LogP (Predicted) Higher (aromaticity) Lower (reduced hydrophobicity)
Therapeutic Potential Undefined CNS-targeting candidates

Activité Biologique

1H-Pyrazolo[3,4-f]benzothiazol-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused pyrazole and benzothiazole structure, which contributes to its unique chemical properties and biological effects. The amine group at the 6-position enhances its potential for further functionalization, making it a valuable scaffold in drug development.

The primary targets of this compound include cholinesterases (ChEs), particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibits inhibitory activity against these enzymes, which play critical roles in neurotransmission within the central nervous system (CNS). By inhibiting AChE and BChE, the compound increases acetylcholine levels, potentially benefiting conditions such as Alzheimer's disease (AD) where cholinergic transmission is compromised.

Cholinesterase Inhibition

Research indicates that this compound demonstrates significant inhibition of AChE and BChE with IC50 values in the low micromolar range. This inhibition suggests its potential as a therapeutic agent for neurodegenerative disorders such as AD .

Antioxidant Activity

In addition to cholinesterase inhibition, this compound exhibits antioxidant properties. It has been shown to modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology, further supporting its role in neuroprotection .

Biochemical Analysis

This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit certain kinases involved in signaling pathways crucial for cell growth and differentiation. This interaction can alter cellular processes significantly .

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound inhibited AChE with an IC50 value of approximately 20 µM, indicating potential use in AD therapy .
  • Anticancer Activity : In vitro studies have shown that compounds derived from this scaffold can exhibit anti-proliferative effects against various cancer cell lines. For example, one derivative showed significant activity against A549 lung cancer cells with an IC50 of 8.21 µM .
  • Cell Cycle Arrest : Flow cytometric analyses revealed that certain derivatives could induce apoptosis and arrest the cell cycle at the S and G2/M phases in cancer cells, highlighting their potential as anticancer agents .

Summary of Biological Activities

Activity Type Mechanism/Effect IC50 Values
Cholinesterase InhibitionInhibition of AChE and BChE~20 µM
AntioxidantModulation of amyloid-beta aggregationNot specified
AnticancerAnti-proliferative effects on cancer cell lines8.21 µM against A549
Apoptosis InductionInduces apoptosis and cell cycle arrestNot specified

Q & A

Q. What are the optimized synthetic routes for 1H-Pyrazolo[3,4-f]benzothiazol-6-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) under mild conditions. For example, hydrazine, aldehydes, and nitriles can be condensed using meglumine as a catalyst in ethanol at room temperature, yielding derivatives in ~300 minutes . Alternatively, NaHSO4-catalyzed reactions in ethanol-water (1:1) at 80°C under reflux improve efficiency for pyrano-pyrazol-amine analogs . Solvent choice (e.g., ethanol vs. DMF/POCl3) and catalysts (e.g., meglumine vs. Vilsmeier-Haack reagent) critically affect regioselectivity and purity. Scheme-based approaches (e.g., Scheme 2 in ) are recommended for scalability and reproducibility .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, bond lengths and dihedral angles between the pyrazole and benzothiazole rings can be measured (e.g., deviations ≤0.003 Å for planar groups) to confirm stereochemistry . Complementary techniques include:
  • NMR : 1^1H and 13^{13}C spectra to verify proton environments and carbon frameworks.
  • HPLC-MS : To assess purity and molecular weight.
  • FT-IR : For functional group identification (e.g., NH2_2 stretches at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for kinase inhibition?

  • Methodological Answer : Key modifications include:
  • Hinge-Binding Motifs : Replacing indazoles with pyrazolo-pyrazines improves solubility (e.g., LogD reduction by 1–2 units) and kinase selectivity. For example, 1H-pyrazolo[3,4-b]pyrazin-3-amines show enhanced aqueous solubility (>0.1 mg/mL vs. <0.001 mg/mL for indazoles) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F) on the benzothiazole ring enhance binding affinity to ATP pockets. Aryl sulfonamide substituents modulate selectivity against off-target kinases .
  • Biological Assays : Use kinase profiling panels (e.g., 100+ kinases) and cellular IC50_{50} measurements to prioritize candidates .

Q. How can researchers address low solubility in preclinical development of this compound derivatives?

  • Methodological Answer :
  • Scaffold Modification : Replace lipophilic groups (e.g., aryl sulfonamides) with polar moieties (e.g., carboxamides) to reduce LogD. Pyrazolo-pyrazine scaffolds exhibit higher intrinsic solubility than indazoles .
  • Prodrug Strategies : Introduce phosphate or PEGylated groups to enhance aqueous solubility.
  • Formulation Screening : Test co-solvents (e.g., Cremophor EL) or nanocrystal formulations to improve bioavailability .

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer :
  • Cell Line Panels : Use diverse cancer cell lines (e.g., T47D [breast], HCT116 [colon], SNU-398 [liver]) to assess potency. Dose-response curves (e.g., 0.1–100 µM) and GI50_{50} values identify lead compounds .
  • Mechanistic Studies :
  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation.
  • Kinase Inhibition : Western blotting for phosphorylated targets (e.g., ERK, AKT).
  • Orthogonal Validation : Compare results across multiple assays (e.g., MTT vs. clonogenic survival) to minimize false positives .

Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare study parameters (e.g., cell line origins, assay protocols). For example, discrepancies in IC50_{50} values may arise from differing serum concentrations in culture media.
  • Dose-Response Reproducibility : Replicate experiments across independent labs with standardized protocols.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain activity variations. For instance, steric clashes in certain analogs may reduce potency in specific kinase conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-f]benzothiazol-6-amine
Reactant of Route 2
1H-Pyrazolo[3,4-f]benzothiazol-6-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.